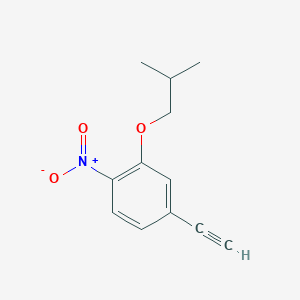
4-Ethynyl-2-isobutoxy-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2-isobutoxy-1-nitrobenzene is an organic compound characterized by the presence of an ethynyl group, an isobutoxy group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-isobutoxy-1-nitrobenzene typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the ethynyl, isobutoxy, and nitro groups. The reaction conditions often involve the use of strong electrophiles and bases to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 4-Ethynyl-2-isobutoxy-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles like bromine or nucleophiles like hydroxide ions can be used.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
4-Ethynyl-2-isobutoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of nitro and ethynyl groups on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical products
作用機序
The mechanism of action of 4-Ethynyl-2-isobutoxy-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl group can engage in addition reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
類似化合物との比較
- 4-Ethynyl-1-isobutoxy-2-nitrobenzene
- 2-Ethynyl-1-isobutoxy-4-nitrobenzene
- 1-Ethynyl-4-nitrobenzene
Comparison: 4-Ethynyl-2-isobutoxy-1-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions compared to similar compounds. The presence of the isobutoxy group can also affect its solubility and stability.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
4-ethynyl-2-(2-methylpropoxy)-1-nitrobenzene |
InChI |
InChI=1S/C12H13NO3/c1-4-10-5-6-11(13(14)15)12(7-10)16-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
InChIキー |
KRSWMHMKBRXWLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


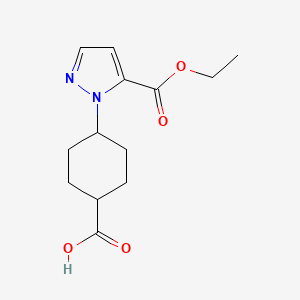
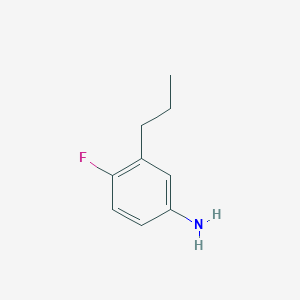
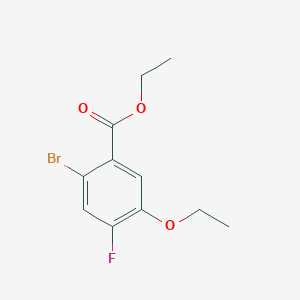
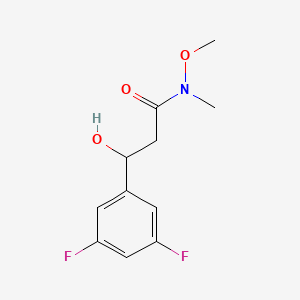
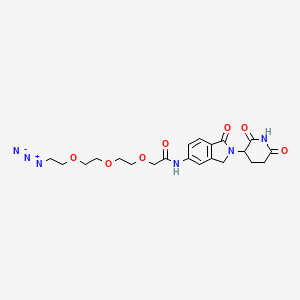

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)

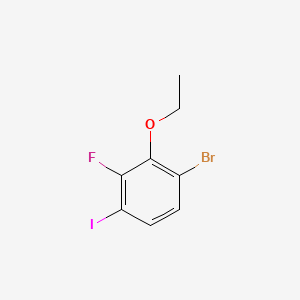
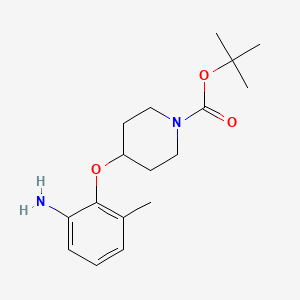
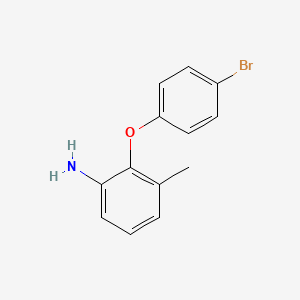
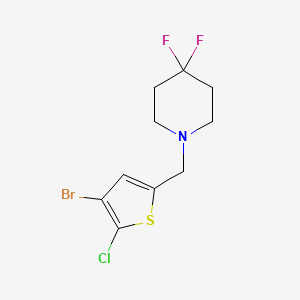
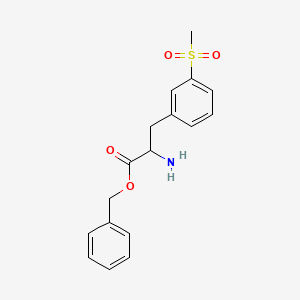
![(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14767283.png)
